2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione
Overview
Description
2-(3,5-dichloro-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione, commonly known as DCID, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. DCID is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. This compound has been the subject of numerous scientific studies due to its unique chemical and physical properties.
Mechanism of Action
The mechanism of action of DCID involves its ability to target specific molecular pathways involved in cancer cell survival. DCID has been shown to inhibit the activity of several enzymes involved in cancer cell growth and proliferation, including topoisomerase II and DNA polymerase. DCID has also been found to induce the expression of certain genes that are involved in the regulation of apoptosis in cancer cells.
Biochemical and Physiological Effects
DCID has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that DCID can induce apoptosis in cancer cells by activating specific molecular pathways involved in apoptosis. In vivo studies have shown that DCID can inhibit tumor growth and metastasis in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCID in lab experiments is its potent anticancer activity against various cancer cell lines. DCID has been found to exhibit a high degree of selectivity towards cancer cells, which makes it an attractive candidate for further development as an anticancer agent. However, one of the main limitations of using DCID in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for the research and development of DCID. One potential direction is to further investigate the molecular pathways involved in the anticancer activity of DCID. Another potential direction is to develop more efficient methods for synthesizing DCID, which could improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential toxicity of DCID and its effects on normal cells in vivo.
Scientific Research Applications
DCID has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DCID is in the field of cancer research. DCID has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. DCID has been shown to induce apoptosis, or programmed cell death, in cancer cells by targeting specific molecular pathways involved in cancer cell survival.
properties
IUPAC Name |
2-[(3,5-dichloro-4-hydroxyphenyl)methylidene]indene-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2O3/c17-12-6-8(7-13(18)16(12)21)5-11-14(19)9-3-1-2-4-10(9)15(11)20/h1-7,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXYHHTVJHEQBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C(=C3)Cl)O)Cl)C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50314265 | |
Record name | STK162824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
25315-19-9 | |
Record name | NSC281764 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK162824 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50314265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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